

Technical Guide: Comparative Profiling of Gefitinib API vs. Impurity 21

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Compound of Interest

Compound Name: Gefitinib Impurity 21 HCl

CAS No.: 184475-68-1

Cat. No.: B601136

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Executive Summary

In the development of EGFR-tyrosine kinase inhibitors (TKIs), the purity of the Active Pharmaceutical Ingredient (API) is paramount for efficacy and safety. Gefitinib Impurity 21 (CAS: 184475-71-6), chemically identified as 4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol (also known as O-desmorpholinopropyl gefitinib), represents a critical quality attribute.^[1]

Unlike random degradation products, Impurity 21 is a key synthetic intermediate and a potential metabolic degradant. Its presence indicates either incomplete alkylation during the final synthetic step or ether cleavage during storage. This guide delineates the structural, physicochemical, and analytical distinctions between the API and this specific impurity to aid researchers in process optimization and quality control.

Structural & Physicochemical Characterization

The fundamental difference lies at the C6 position of the quinazoline core. Gefitinib possesses a bulky, basic 3-(morpholin-4-yl)propoxy side chain, which is critical for the drug's solubility and pharmacokinetic profile. Impurity 21 lacks this side chain, terminating instead with a hydroxyl group (phenol).

Comparative Data Table

Feature	Gefitinib (API)	Impurity 21 (O-Desmorpholinopropyl)
CAS Number	184475-35-2	184475-71-6
Chemical Name	N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine	4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol
Molecular Formula	C ₂₂ H ₂₄ ClFN ₄ O ₃	C ₁₅ H ₁₁ ClFN ₃ O ₂
Molecular Weight	446.90 g/mol	319.72 g/mol
Functional Difference	Tertiary Amine (Morpholine): High basicity, solubilizing group.	Phenolic Hydroxyl (-OH): Weakly acidic, H-bond donor.
LogP (Predicted)	~3.2 (Lipophilic but ionizable)	~2.8 (Less lipophilic, but poor aq. solubility without ionization)
pKa	~5.4 (Morpholine), ~7.2 (Quinazoline N1)	~9.5 (Phenol), ~7.2 (Quinazoline N1)
Solubility Profile	Soluble in acidic media (pH < 5) due to protonation.	Poor solubility in aqueous media; soluble in high pH (phenolate formation).

Mechanistic Origin & Synthesis Pathways

Understanding the origin of Impurity 21 requires analyzing the convergent synthesis of Gefitinib. Impurity 21 is the penultimate intermediate. It is formed after the coupling of the aniline moiety but before the attachment of the morpholine side chain.

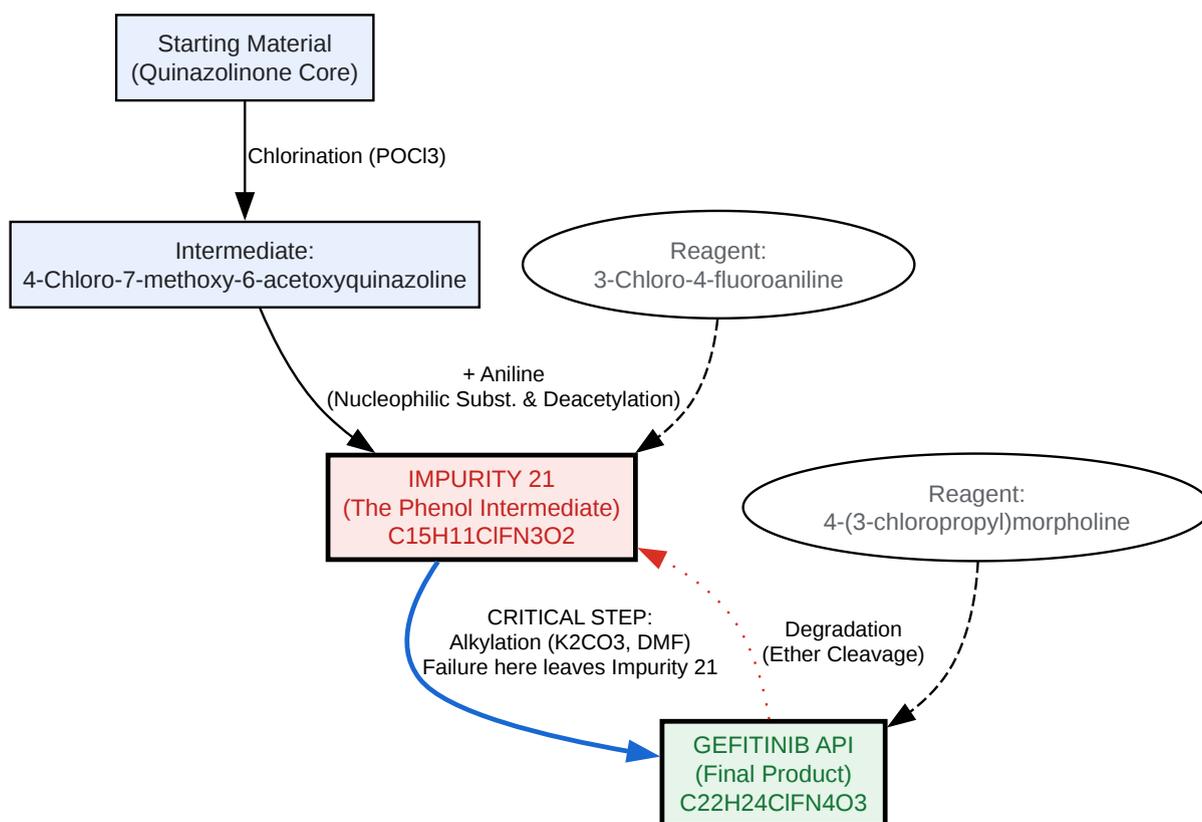
Formation Scenarios:

- Incomplete Reaction: Failure of the Williamson ether synthesis (alkylation of the phenol with 4-(3-chloropropyl)morpholine).

- Degradation: Acid-catalyzed hydrolysis of the ether linkage in the API during stressed stability testing.

Visualization: Synthetic Divergence

The following diagram illustrates the specific step where Impurity 21 is converted to Gefitinib, highlighting the critical control point.



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Caption: Synthetic pathway showing Impurity 21 as the direct precursor to Gefitinib. Incomplete alkylation results in residual Impurity 21 in the final API.

Analytical Strategy: Separation & Identification

Differentiating Impurity 21 from the API is straightforward due to the significant difference in acid/base properties.

HPLC Method Development Logic

- Stationary Phase: C18 or Phenyl-Hexyl columns are standard.
- Mobile Phase pH:
 - Low pH (Formic Acid/TFA): The API (morpholine) is protonated and elutes earlier due to increased polarity. Impurity 21 (phenol) remains neutral and retains longer.
 - High pH (Ammonium Bicarbonate): Impurity 21 ionizes (phenolate), drastically reducing retention. The API is neutral/hydrophobic and retains longer.
- Detection: UV at 254 nm or 332 nm (characteristic quinazoline absorption).

Protocol: Standard Reverse-Phase Separation

This generic protocol effectively resolves the phenolic impurity from the amine-rich API.

- Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 μ m) or equivalent.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient:
 - 0-2 min: 10% B (Equilibration)
 - 2-15 min: 10% \rightarrow 60% B (Elution of polar degradants)
 - 15-25 min: 60% \rightarrow 90% B (Elution of Impurity 21 and API)
- Flow Rate: 1.0 mL/min.
- Temperature: 30°C.

Expected Elution Order (Low pH):

- Polar oxidative degradants (N-oxides).

- Gefitinib API (Protonated morpholine reduces retention).
- Impurity 21 (Neutral phenol interacts strongly with C18).

Toxicological & Clinical Implications

While Impurity 21 shares the core pharmacophore (quinazoline + aniline) required for EGFR binding, the absence of the morpholine side chain alters its biological profile:

- **Solubility & Bioavailability:** The morpholine group in Gefitinib was specifically engineered to improve water solubility. Impurity 21, being a planar phenol, suffers from poor aqueous solubility, likely resulting in significantly reduced oral bioavailability compared to the API.
- **Potency:** Structure-Activity Relationship (SAR) studies suggest the C6-alkoxy chain aids in fitting the ATP-binding pocket of EGFR. While Impurity 21 likely retains some kinase inhibitory activity, the loss of the side chain often reduces potency and selectivity.
- **Genotoxicity:** As a process intermediate, it must be controlled according to ICH Q3A/B guidelines. It is generally not flagged as a structural alert for genotoxicity (unlike nitro- or chloro-aniline precursors), but it must be controlled to <0.15% in the final drug substance.

References

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Sources

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